

Spectroscopic Data of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-2-nitrobenzaldehyde** ($C_8H_7NO_4$, Molecular Weight: 181.15 g/mol). Due to the limited availability of experimentally derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Methoxy-2-nitrobenzaldehyde**.

Table 1: Mass Spectrometry Data

Ion/Fragment	m/z (Mass-to-Charge Ratio)	Notes
$[\text{M}+\text{H}]^+$	182	Molecular ion peak with protonation, as observed in mass spectrometry analysis. [1]
$[\text{M}]^+$	181	Molecular ion peak observed in Gas Chromatography-Mass Spectrometry (GC-MS). [2]
Major Fragment 1	108	One of the most abundant fragments observed in GC-MS. [2]
Major Fragment 2	63	One of the most abundant fragments observed in GC-MS. [2]

Table 2: Predicted ^1H NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and typical chemical shift ranges. Experimental verification is recommended.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
Aldehyde (-CHO)	9.8 - 10.5	Singlet (s)	1H
Aromatic H (H-3)	7.5 - 7.7	Doublet (d)	1H
Aromatic H (H-4)	7.2 - 7.4	Doublet of doublets (dd)	1H
Aromatic H (H-6)	8.0 - 8.2	Doublet (d)	1H
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet (s)	3H

Table 3: Predicted ^{13}C NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on typical chemical shift ranges for substituted benzaldehydes. Experimental verification is recommended.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	188 - 192
Aromatic C (C-1)	130 - 135
Aromatic C (C-2, with NO_2)	148 - 152
Aromatic C (C-3)	115 - 120
Aromatic C (C-4)	125 - 130
Aromatic C (C-5, with OCH_3)	160 - 165
Aromatic C (C-6)	110 - 115
Methoxy (- OCH_3)	55 - 57

Table 4: Predicted FT-IR Spectroscopic Data

Disclaimer: The following data are predicted characteristic absorption bands based on the functional groups present in the molecule. Experimental verification is recommended.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity/Description
Aromatic C-H Stretch	3100 - 3000	Medium to weak
Aldehyde C-H Stretch	2850 - 2750	Medium, often appears as two bands
Carbonyl (C=O) Stretch (Aldehyde)	1710 - 1690	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to strong, multiple bands
Nitro (N-O) Asymmetric Stretch	1550 - 1500	Strong
Nitro (N-O) Symmetric Stretch	1370 - 1330	Strong
C-O (Aryl Ether) Stretch	1275 - 1200	Strong
Aromatic C-H Out-of-Plane Bend	900 - 675	Strong, pattern can indicate substitution

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented. These are standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Synthesis of 5-Methoxy-2-nitrobenzaldehyde

A common synthetic route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. In a typical procedure, 5-hydroxy-2-nitrobenzaldehyde is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, a methylating agent such as iodomethane is added, along with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours. After the reaction is complete, the product is isolated through extraction and purified.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **5-Methoxy-2-nitrobenzaldehyde** sample is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in an NMR tube.
- Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR, is used for analysis.
- Data Acquisition: For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. Subsequently, the sample spectrum is acquired, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, Gas Chromatography (GC-MS) is a common technique where the sample is first separated on a GC column before entering the mass spectrometer.

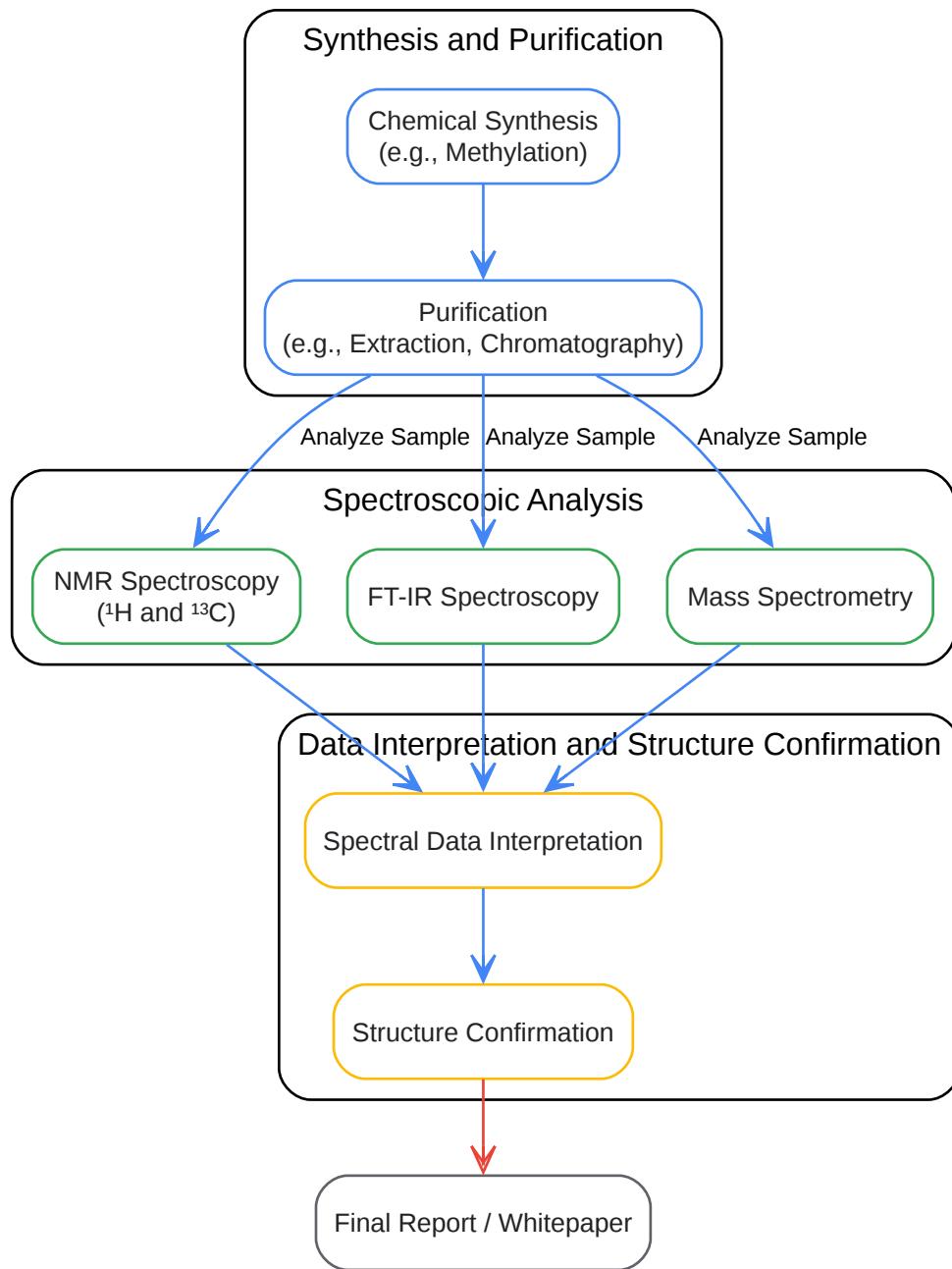
Direct infusion via a syringe pump after dissolving the sample in a suitable solvent is another method.

- Ionization: Electron Ionization (EI) is a standard hard ionization technique used in GC-MS, which causes fragmentation of the molecule. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which often results in the observation of the protonated molecular ion $[M+H]^+$.[\[1\]](#)
- Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provide structural information.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **5-Methoxy-2-nitrobenzaldehyde**.

Workflow for Synthesis and Spectroscopic Characterization

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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of **5-Methoxy-2-nitrobenzaldehyde**.

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References

- 1. 5-Methoxy-2-nitrobenzaldehyde | 20357-24-8 [chemicalbook.com]
- 2. 5-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 230371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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